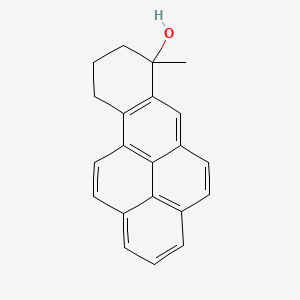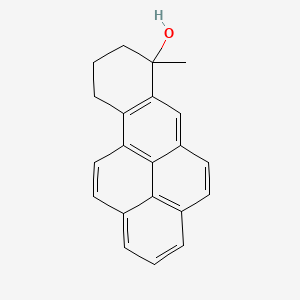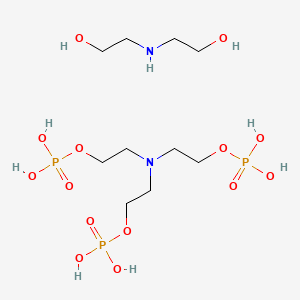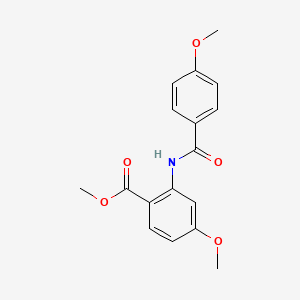
alpha-Benzyl-4-phenyl-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Benzyl-4-phenyl-1-piperazineethanol: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Benzyl-4-phenyl-1-piperazineethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, leading to the formation of the desired piperazine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow synthesis and solid-phase synthesis techniques may be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Benzyl-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Alpha-Benzyl-4-phenyl-1-piperazineethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound’s piperazine moiety is known for its biological activity, making it a valuable tool in biological research.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-Benzyl-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Alpha-Benzyl-4-(o-methoxyphenyl)-1-piperazineethanol
- Alpha-Benzyl-4-(p-methoxyphenyl)-1-piperazineethanol
- Alpha-Benzyl-4-(m-methoxyphenyl)-1-piperazineethanol
Comparison: Alpha-Benzyl-4-phenyl-1-piperazineethanol is unique due to its specific substitution pattern on the piperazine ringCompared to its analogs with methoxy substitutions, this compound may exhibit different biological activities and reactivity profiles .
Propriétés
| 66307-51-5 | |
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-phenyl-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H24N2O/c22-19(15-17-7-3-1-4-8-17)16-20-11-13-21(14-12-20)18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 |
Clé InChI |
WTIYVDBHKOAGAR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(CC2=CC=CC=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








